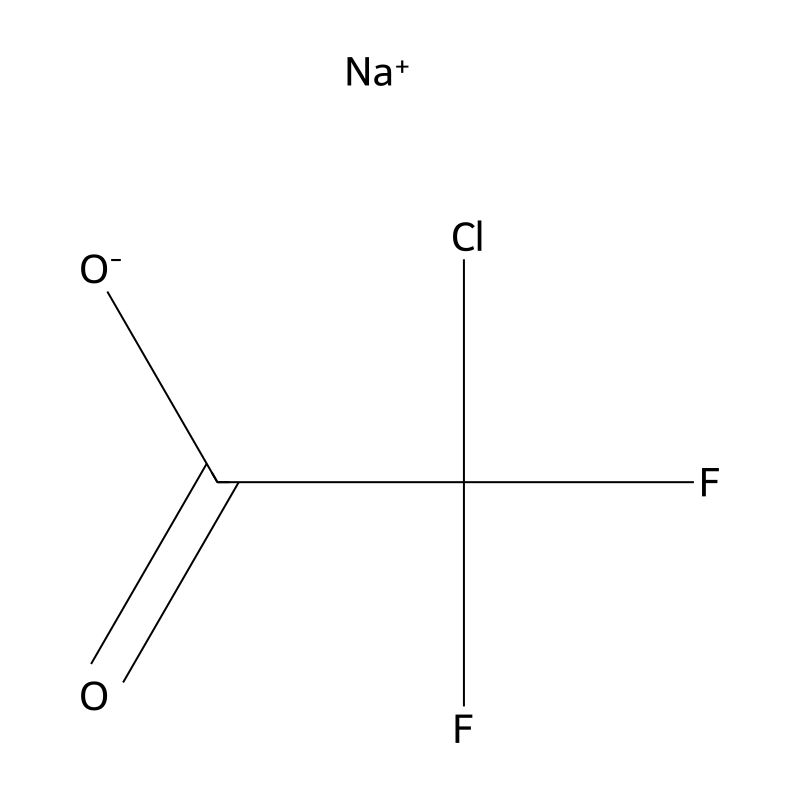Sodium chlorodifluoroacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Potential Therapeutic Applications:
SCFA has garnered significant interest in the scientific community due to its potential therapeutic applications in various disease models. Its primary mode of action involves inhibiting the enzyme pyruvate dehydrogenase (PDH), which plays a crucial role in cellular energy metabolism. Inhibiting PDH forces cells to utilize alternative metabolic pathways, potentially offering benefits in conditions like:
- Mitochondrial diseases: Studies suggest SCFA may improve mitochondrial function and alleviate symptoms in certain mitochondrial diseases by promoting the use of alternative energy sources [].
- Cancer: Research indicates that SCFA may have anti-tumorigenic properties by disrupting cancer cell metabolism and inducing cell death []. However, further investigation is needed to determine its efficacy and safety in clinical settings.
- Neurodegenerative diseases: Some studies suggest SCFA may have neuroprotective effects by promoting mitochondrial function and reducing oxidative stress in models of neurodegenerative diseases like Parkinson's and Huntington's []. However, these findings are preliminary and require further exploration.
Sodium chlorodifluoroacetate is an organofluorine compound with the chemical formula CF₂ClCO₂Na. It is a salt formed through the neutralization of chlorodifluoroacetic acid with sodium hydroxide. This compound appears as a white solid and is significant in organic chemistry, particularly as a source of difluorocarbene, which is a reactive intermediate used in various
The mechanism of action of SCDFA is still under investigation, particularly regarding its potential therapeutic effects. However, research suggests it might inhibit an enzyme called pyruvate dehydrogenase (PDH) []. PDH plays a crucial role in energy metabolism by converting pyruvate to acetyl-CoA, a key step in the citric acid cycle. Inhibiting PDH could potentially force cells to utilize alternative energy sources, which might be beneficial in certain disease conditions [].
- Decarboxylation Reaction: When heated, sodium chlorodifluoroacetate undergoes decarboxylation, producing difluorocarbene (CF₂) and sodium chloride (NaCl) along with carbon dioxide (CO₂). The reaction can be represented as follows:
- Difluoromethylation: This compound acts as a difluoromethylating agent in various reactions, such as the difluoromethylation of thiols and other nucleophiles .
- Chlorodifluoroacylation: Sodium chlorodifluoroacetate can be used for mild acylation reactions, particularly in the synthesis of chlorodifluoroketones from N-alkylindoles .
Sodium chlorodifluoroacetate can be synthesized through several methods:
- Neutralization Reaction: The most common method involves neutralizing chlorodifluoroacetic acid with sodium hydroxide, resulting in the formation of sodium chlorodifluoroacetate and water.
- Thermal Decomposition: Heating sodium chlorodifluoroacetate in the presence of triphenylphosphine and an aldehyde facilitates its decomposition into reactive intermediates useful for further synthetic transformations .
- Direct Fluorination: Some methods involve fluorinating chloroacetic acid derivatives to produce sodium chlorodifluoroacetate directly .
Sodium chlorodifluoroacetate has several applications in organic synthesis:
- Synthetic Intermediate: It serves as an important intermediate in the synthesis of various fluorinated compounds.
- Difluorocyclopropanation: The compound is utilized in difluorocyclopropanation reactions, which are valuable for constructing complex molecular architectures .
- Pharmaceuticals: Its derivatives are explored for potential pharmaceutical applications due to their unique reactivity.
Interaction studies involving sodium chlorodifluoroacetate primarily focus on its reactivity with nucleophiles and electrophiles. Its ability to generate difluorocarbene makes it an essential reagent for studying reaction mechanisms and developing new synthetic methodologies. Research on its interactions with biological molecules could provide insights into its potential therapeutic uses .
Sodium chlorodifluoroacetate shares similarities with several other organofluorine compounds, each exhibiting unique properties and applications. Here are some comparable compounds:
| Compound Name | Formula | Key Features |
|---|---|---|
| Sodium trifluoroacetate | CF₃CO₂Na | Used in acylation reactions; generates trifluoromethyl groups. |
| Potassium perfluorobutyrate | C₄F₈O₂K | Utilized in polymer synthesis; highly fluorinated. |
| Trichloroacetic acid | CCl₃COOH | Strong acid used in biochemical applications; similar reactivity patterns. |
Uniqueness of Sodium Chlorodifluoroacetate
Sodium chlorodifluoroacetate is unique due to its ability to generate difluorocarbene selectively under mild conditions, which is not typically achievable with other similar compounds. Its specific structural features allow it to participate effectively in diverse chemical transformations, making it a valuable reagent in organic synthesis.
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








